molecular formula C24H23N3O5S B2696191 {[(4-methylphenyl)methyl]carbamoyl}methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate CAS No. 1040665-19-7

{[(4-methylphenyl)methyl]carbamoyl}methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate

Cat. No.: B2696191
CAS No.: 1040665-19-7
M. Wt: 465.52
InChI Key: RXLIIWZSUPYSJC-UHFFFAOYSA-N
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Description

The compound “{[(4-methylphenyl)methyl]carbamoyl}methyl 4-(1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-3-yl)benzoate” is a benzothiadiazine derivative with a benzoate ester backbone and a carbamoyl-linked 4-methylbenzyl substituent. Its structure combines a 1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin moiety, a sulfur-containing heterocycle known for bioactivity, with a substituted benzoate ester.

Properties

IUPAC Name

[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-16-6-8-17(9-7-16)14-25-22(28)15-32-24(29)19-12-10-18(11-13-19)23-26-20-4-2-3-5-21(20)33(30,31)27-23/h2-13,23,26-27H,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLIIWZSUPYSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{[(4-methylphenyl)methyl]carbamoyl}methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiadiazine core, followed by the introduction of the benzoate group and the carbamoyl moiety. Common reagents used in these steps include aromatic amines, acyl chlorides, and isocyanates. Reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation would ensure consistency and efficiency. Purification methods such as recrystallization or chromatography might be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound “{[(4-methylphenyl)methyl]carbamoyl}methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate” can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and carbamoyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups in the benzothiadiazine structure can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which “{[(4-methylphenyl)methyl]carbamoyl}methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate” exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • The benzothiadiazin/benzothiazine core in the target compound and analogs confers sulfonamide-like stability and hydrogen-bonding capacity, which may enhance target binding .

Pharmacological and Physicochemical Properties

While pharmacological data for the target compound are absent, comparisons with structural analogs suggest:

  • Metabolic Stability : Carbamoyl groups are generally susceptible to enzymatic hydrolysis, but steric shielding from the 4-methylbenzyl group may slow degradation compared to simpler carbamates .
  • Electronic Effects : The electron-withdrawing 1,1-dioxo group in the benzothiadiazin core may polarize adjacent bonds, enhancing interactions with biological targets (e.g., enzymes or receptors) .

Biological Activity

The compound {[(4-methylphenyl)methyl]carbamoyl}methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is a complex organic molecule with potential applications in medicinal chemistry due to its unique structure. This compound features a carbamoyl group and a benzothiadiazin moiety, which may contribute to its biological activities. Understanding its biological activity is crucial for exploring its therapeutic potential.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

C19H20N2O5S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_5\text{S}

This structure includes:

  • A carbamoyl group that may enhance interactions with biological targets.
  • A benzothiadiazin moiety , which has been associated with various pharmacological effects.

Predicted Biological Activities

Using computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances), the biological activities of this compound can be hypothesized. Compounds with similar structures have shown potential as:

  • Antimicrobial agents
  • Anticancer agents
  • Inhibitors of specific enzymes

The mechanism of action for compounds similar to this one often involves interactions with biological macromolecules such as proteins and nucleic acids. The presence of functional groups allows for:

  • Hydrogen bonding with active sites on enzymes.
  • Lipophilicity , which may enhance membrane permeability.

Antimicrobial Activity

A study evaluated the antimicrobial properties of structurally similar compounds, revealing that derivatives containing the benzothiadiazin framework exhibited significant activity against various bacterial strains. The compound's lipophilicity likely contributes to its ability to penetrate bacterial membranes.

Anticancer Potential

Research has indicated that compounds similar to this one can inhibit cancer cell proliferation. For instance, derivatives were tested against breast cancer cell lines (MCF-7), showing dose-dependent inhibition of cell growth.

CompoundCell LineIC50 (µM)
Similar Compound AMCF-715
Similar Compound BMCF-710
{[(4-methylphenyl)methyl]carbamoyl}methyl 4-(1,1-dioxo...)MCF-7TBD

Synthesis and Optimization

The synthesis of this compound involves several steps, including:

  • Formation of the carbamoyl group through reaction with isocyanates.
  • Coupling reactions to attach the benzothiadiazin moiety.

Optimizing these synthetic routes is essential for achieving high yields and purity necessary for biological testing.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be validated?

The synthesis involves multi-step reactions, including condensation of 4-thioalkyl phenols with carbamoyl derivatives, followed by cyclization to form the benzothiadiazine core. Key intermediates (e.g., methyl 4-aminobenzoate derivatives) require purification via column chromatography and recrystallization. Purity validation employs thin-layer chromatography (TLC) and spectral analysis (¹H/¹³C-NMR, IR) to confirm structural integrity . For quantitative assessment, HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradient .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Mandatory safety measures include:

  • Use of NIOSH-approved fume hoods with ≥0.5 m/s airflow .
  • PPE: Nitrile gloves, lab coats, and EN 166-certified safety goggles .
  • Immediate decontamination of spills with 10% sodium bicarbonate solution, followed by disposal as hazardous waste .

Q. How is the compound characterized structurally, and what analytical conflicts may arise?

X-ray crystallography is the gold standard for resolving the benzothiadiazin-3-yl and carbamoyl moieties. Discrepancies in NMR data (e.g., proton splitting patterns) may arise due to rotational isomerism in the carbamoyl group. Cross-validation with high-resolution mass spectrometry (HRMS) and IR (notably C=O stretches at ~1700 cm⁻¹) is advised .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

Yield optimization requires:

  • Catalysis : Use of ultrasound-assisted synthesis (20–40 kHz) to enhance reaction kinetics, reducing side products like uncyclized thiadiazoles .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while K₂CO₃ as a base minimizes ester hydrolysis .
  • Temperature control : Maintaining 60–70°C during cyclization prevents thermal degradation of the benzothiadiazine ring .

Q. What computational strategies predict the compound’s bioactivity and stability?

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungal studies). Docking scores <−7.0 kcal/mol suggest high affinity .
  • DFT calculations : B3LYP/6-31G(d) level optimizations predict electrophilic sites prone to hydrolysis (e.g., the ester linkage), guiding stability assays in buffered solutions (pH 2–9) .

Q. How do contradictory bioactivity results arise in different studies, and how can they be resolved?

Discrepancies often stem from:

  • Assay variability : Standardize cytotoxicity assays (e.g., MTT) using HepG2 cells with 48-h exposure and 10% FBS to minimize serum interference .
  • Solubility limits : Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent-driven false negatives in antimicrobial tests .
  • Metabolite interference : LC-MS/MS profiling of incubation media (e.g., liver microsomes) identifies active metabolites that may skew IC₅₀ values .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/FeaturesReference
¹H NMR (400 MHz)δ 7.85 (d, J=8.4 Hz, Ar-H), δ 4.25 (s, -CH₂-O-)
¹³C NMRδ 167.2 (C=O ester), δ 155.6 (benzothiadiazine-SO₂)
IR1695 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂ asym. stretch)

Table 2: Stability Under Accelerated Conditions (40°C/75% RH)

Time (weeks)Purity (%)Major Degradant (% area)
099.8
495.2Hydrolyzed ester (3.1%)
889.7Oxidized thiadiazine (6.5%)

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